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Compound of Interest

3-Cyclopropylmethylsulfanyl-
Compound Name:

phenylamine
CAS No.: 1510951-56-0
Cat. No.: B1470179

Get Quote

Molecular Weight, Synthesis, and Analytical
Characterization[1]

Executive Summary

Cyclopropylmethyl 3-aminopheny! sulfide (IUPAC: 3-[(cyclopropylmethyl)sulfanyl]aniline) is a
functionalized aryl-alkyl sulfide intermediate often utilized in the synthesis of kinase inhibitors
and GPCR ligands. Precise molecular weight determination is critical for stoichiometry in library
synthesis and for quality control in fragment-based drug discovery (FBDD).

This guide details the theoretical and experimental derivation of its molecular weight, outlines a
self-validating synthesis protocol, and provides a rigorous analytical framework for researchers.

Part 1: Chemical Identity & Molecular Weight Analysis
1.1 Structural Composition

The molecule consists of a meta-substituted aniline core linked via a sulfur atom to a
cyclopropylmethyl moiety.
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e Chemical Formula:
e SMILES:Nclccec(SCC2CC2)cl

o CAS Registry Number: (Not widely listed; treated as Custom Intermediate)

1.2 Molecular Weight Breakdown

In high-precision drug development, distinguishing between Average Molecular Weight (for
stoichiometry) and Monoisotopic Mass (for HRMS identification) is vital.

Isotope Average Contributio = Contributio
Element Count

Mass (Da) Mass (Da) n (Mono) n (Avg)
Carbon (C) 10 12.00000 12.011 120.0000 120.110
Hydrogen (H) 13 1.00783 1.008 13.1018 13.104
Nitrogen (N) 1 14.00307 14.007 14.0031 14.007
Sulfur (S) 1 31.97207 32.060 31.9721 32.060
TOTAL - - - 179.0770 Da 179.28 g/mol

e Molar Mass (Stoichiometry):179.28 g/mol [1]
o Usage: Use this value for calculating millimoles (mmol) in synthesis reactions.
o Exact Mass (HRMS):179.0770 Da

o Usage: Use this value for extracting ion chromatograms (EIC) in LC-MS. The expected
protonated ion

is 180.0843.

Part 2: Synthesis & Mechanistic Pathways

To ensure the molecular weight measured corresponds to the correct isomer, a controlled
synthesis route is required. The preferred method utilizes a nucleophilic substitution (SN2) on a
cyclopropylmethyl halide by a thiophenolate.
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2.1 Synthesis Workflow (DOT Diagram)

(MW: 125.19)

3-Aminobenzenethiol

Figure 1: Convergent synthesis pathway via thio-alkylation.

2.2 Experimental Protocol

I—————

(Bromomethyl)cyclopropane

SN2 Substitution

- HBr Cyclopropylmethyl 3-aminophenyl sulfide
(MW: 179.28)

Click to download full resolution via product page

Objective: Synthesis of 1.0 g of Cyclopropylmethyl 3-aminophenyl sulfide.

e Reagents:

[¢]

o

o

) (2.0 eq, 16.0 mmol, 2.21 g)

[¢]

e Procedure:

o Activation: Dissolve 3-aminobenzenethiol in DMF under

atmosphere. Add

and stir at RT for 15 min to generate the thiolate anion.

3-Aminobenzenethiol (1.0 eq, 8.0 mmol, 1.00 g)
(Bromomethyl)cyclopropane (1.1 eq, 8.8 mmol, 1.19 g)

Potassium Carbonate (

DMF (Dimethylformamide), anhydrous (10 mL)

o Alkylation: Add (bromomethyl)cyclopropane dropwise (exothermic).

o Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
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o Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with

brine, dry over

, and concentrate.

o Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Part 3: Analytical Validation Framework

Trustworthiness in characterization relies on self-validating spectral data. The presence of
Sulfur provides a unique isotopic signature that validates the molecular weight.

3.1 Mass Spectrometry Logic (DOT Diagram)

Purified Sample
(C10H13NS)

l

ESI+ lonization

[M+H]+ Peak
Obs: 180.08 Da

Isotope Pattern Check
(Sulfur Signature)

+2 ~4.5% abundance
(34S contribution)

CONFIRMED
Delta < 5 ppm
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Figure 2: Mass Spectrometry decision tree for structural confirmation.

3.2 Key Spectral Features

To confirm the MW of 179.28 corresponds to the correct structure (and not a regioisomer),
observe these NMR signals:

e The Cyclopropylmethyl "Fingerprint” (
NMR, 400 MHz,
):
o 0.20-0.30 (m, 2H, cyclopropyl

)

o 0.55-0.65 (m, 2H, cyclopropyl

)
o 1.05-1.15 (m, 1H, cyclopropyl CH)
o 2.80 (d,

Hz, 2H,

)

o Note: The doublet at 2.80 ppm is diagnostic for the
-Cyclopropyl connectivity.
e The Aniline Core:
o Broad singlet at

3.5-4.0 ppm (

, exchangeable with

)
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o Multiplet at

6.5—-7.1 ppm (4 aromatic protons).

3.3 Quality Control Check

e Purity Calculation:
(via HPLC @ 254 nm).

e Acceptance Criteria: Purity > 95%;
error <5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1470179/docs#technical-guide-cyclopropylmethyl-3-
aminophenyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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